molecular formula C9H12N2O2 B14281269 3-Aminopropyl pyridine-3-carboxylate CAS No. 120004-88-8

3-Aminopropyl pyridine-3-carboxylate

Cat. No.: B14281269
CAS No.: 120004-88-8
M. Wt: 180.20 g/mol
InChI Key: LIUWCNMNUTUEHB-UHFFFAOYSA-N
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Description

3-Aminopropyl pyridine-3-carboxylate is an organic compound with a pyridine ring substituted with an aminopropyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropyl pyridine-3-carboxylate can be synthesized through the reaction of pyridine-3-carboxylic anhydride with 3-aminopropanol in the presence of a condensing agent such as 4-(dimethylamino)pyridine . The reaction typically occurs under mild conditions and yields the desired product in good to high yields.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with efficient removal of by-products through aqueous workup .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Aminopropyl pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3-Aminopropyl pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the carboxylate group can participate in coordination with metal ions. These interactions influence various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopropyl pyridine-3-carboxylate is unique due to the presence of both the aminopropyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

120004-88-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-aminopropyl pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c10-4-2-6-13-9(12)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2

InChI Key

LIUWCNMNUTUEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCN

Origin of Product

United States

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